N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline
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Overview
Description
N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone This compound is characterized by its unique structure, which includes a benzyloxy group, a benzylidene moiety, and a chloro-substituted aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 5-chloro-2,4-dimethoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-chloroaniline
- N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
- N-(4-Benzyloxybenzylidene)-4-methyl-3-nitroaniline
- 4-Benzyloxybenzylidene 4-Fluoroaniline
Uniqueness
N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
70627-40-6 |
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Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H20ClNO3/c1-25-21-13-22(26-2)20(12-19(21)23)24-14-16-8-10-18(11-9-16)27-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
InChI Key |
MEXKJXDLOBVPHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl)OC |
Origin of Product |
United States |
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